

Confirmed Information on Mniopetal B

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Compound Focus: Mniopetal B

CAS No.: 158760-99-7

Cat. No.: S13276246

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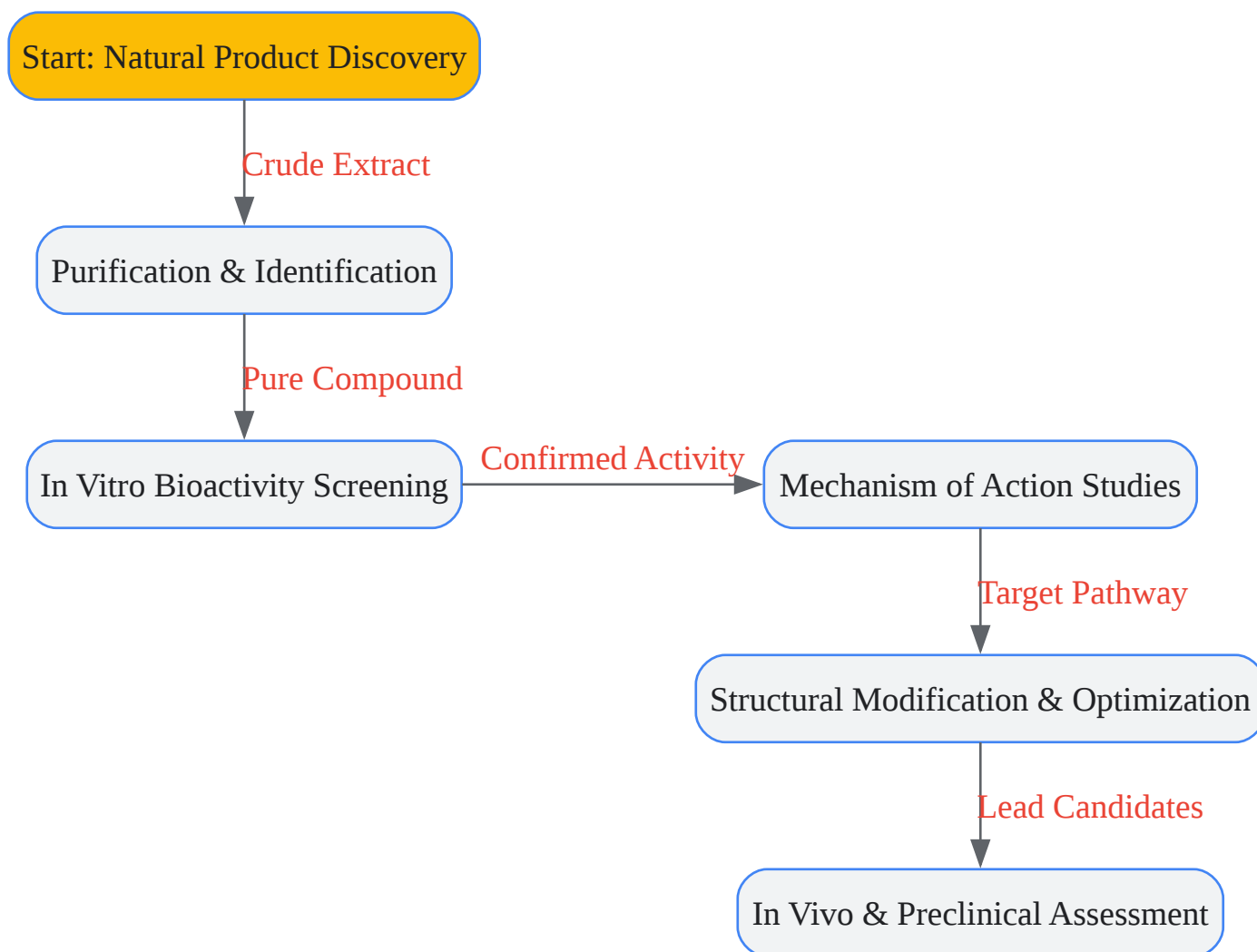
The table below summarizes the core information available for **Mniopetal B**:

Property	Description
Classification	Drimane-type sesquiterpenoid [1]
Natural Source	<i>Mniopetalum</i> sp. 87256 [2]
Reported Activity	Reverse transcriptase inhibitor [2]

Mniopetal B belongs to the **drimane sesquiterpenoid** family [1]. Like the related compound (-)-Mniopetal E, it inhibits **RNA-directed DNA polymerases (reverse transcriptases)** from RNA viruses such as HIV-1 [3] [4] [2].

Proposed Research Framework for Mniopetal B

While direct protocols for **Mniopetal B** are unavailable, the following workflow outlines critical research phases for characterizing a compound of its nature, drawing from methodologies used for similar natural products [5].



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*Proposed research workflow for **Mniopetal B***

Phase 1: Purification and Structural Elucidation

The first step involves obtaining the pure compound for study.

- **Source:** The fungus *Mniopetalum* sp. is cultured, and the compound is extracted from the mycelium or culture broth.
- **Purification:** Techniques like liquid-liquid partitioning, followed by chromatographic methods (e.g., silica gel chromatography, HPLC) are used for isolation.
- **Identification:** The chemical structure is determined using spectroscopic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography [3] [4].

Phase 2: In Vitro Bioactivity Screening

This phase confirms and quantifies the reported biological activity.

- **Primary Assay:** A cell-free assay to measure the direct inhibition of HIV-1 Reverse Transcriptase (RT). The protocol involves incubating the enzyme with a template/primer and labeled nucleotides, with and without the inhibitor. Activity is measured by the incorporation of the label [5].
- **Cytotoxicity Assay:** A parallel cell-based assay (e.g., using MT-4 or HeLa cells) is essential to determine if antiviral activity is due to specific inhibition or general cell death. Metrics like CC_{50} (cytotoxic concentration 50%) are calculated.

Phase 3: Mechanism of Action Studies

Once activity is confirmed, deeper investigation into how it works is needed.

- **Enzyme Kinetics:** Determine the mode of inhibition (e.g., competitive, non-competitive) and calculate inhibition constants (K_i or IC_{50}) using varying substrate concentrations.
- **Computational Studies:** Molecular docking and dynamics simulations can be performed to model how **Mniopetal B** interacts with the HIV-1 RT allosteric pocket, providing hypotheses for experimental validation [5].
- **Resistance Profiling:** Test the compound's efficacy against RT enzymes with common drug-resistant mutations (e.g., K103N, Y181C) [5].

Future Research Directions

Given the structural similarity to (-)-Mniopetal E, research could explore:

- **Total Synthesis:** Developing a synthetic route, as achieved for (-)-Mniopetal E, is crucial for securing a reliable supply for further testing and potential modification [3] [4].
- **Structure-Activity Relationship (SAR):** Synthesizing analogs of **Mniopetal B** to identify which parts of the molecule are critical for its anti-HIV activity and to improve its drug-like properties [5].
- **Parallel Screening:** Adopting a strategy that simultaneously evaluates anticancer, antimicrobial, or anti-inflammatory activity, given the diverse bioactivities often exhibited by drimane sesquiterpenoids.

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References

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